molecular formula C21H22N2O5 B2916179 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide CAS No. 898454-18-7

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

Katalognummer: B2916179
CAS-Nummer: 898454-18-7
Molekulargewicht: 382.416
InChI-Schlüssel: IDTWLJGCUONMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide is a synthetic small molecule designed for research applications, incorporating both a 2,3-dihydro-1,4-benzodioxin and a pyrrolidinone scaffold. The 2,3-dihydro-1,4-benzodioxin moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities . Derivatives containing this structure have been identified as inhibitors of important biological targets through methods like high-throughput virtual screening . For instance, some 1,4-benzodioxine carboxamide derivatives have been explored as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a significant enzyme in DNA repair pathways and an established anticancer drug target . The integration of the 5-oxopyrrolidin-3-yl group further enhances the molecule's potential for interaction with proteolytic enzymes or other neurological targets, as lactam structures are common in pharmacologically active compounds. This combination makes N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide a compound of interest for research in areas including oncology, enzymology, and general drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWLJGCUONMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This is followed by the formation of the pyrrolidinone ring and the final coupling with the ethoxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets’ activity, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with the 2,3-Dihydro-1,4-benzodioxin Motif

The 2,3-dihydro-1,4-benzodioxin scaffold is prevalent in bioactive molecules due to its ability to mimic natural catechol structures while offering improved metabolic resistance. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzodioxin Derivatives
Compound Name / ID (Evidence Source) Core Structure Key Substituents Reported Activity/Notes
Target Compound Pyrrolidin-5-one 4-ethoxybenzamide Structural focus; activity inferred
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(2-methyl-1H-indol-5-yl)methyl]urea () Pyrrolidin-5-one + urea linkage Indole-methyl urea Research compound (catalogued); no explicit activity data
2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide () Benzamide + chloropyridine sulfonamide Chloropyridine sulfonamide Building block; potential protease inhibition
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one () Coumarin + Schiff base Hydroxy, iminomethyl groups Original Schiff base; no explicit bioactivity
3',4'(1",4"-dioxino) flavone (4f) () Flavone + dioxane ring Hydroxy methyl group at position-2" Antihepatotoxic activity (CCl4-induced hepatotoxicity model)
Key Observations:
  • Core Heterocycle Differences: The target compound’s pyrrolidinone core contrasts with flavones () or coumarins (), which are planar aromatic systems. This may influence binding to flat vs. globular biological targets.
  • Activity Trends : Flavone derivatives with dioxane rings (e.g., 4f) demonstrated antihepatotoxic activity in preclinical models, suggesting that benzodioxin-containing heterocycles may confer hepatoprotective properties .

Functional Group Modifications and Pharmacological Implications

Amide vs. Urea Linkages
  • The target compound’s benzamide group is replaced with a urea moiety in ’s analogue.
Electron-Withdrawing vs. Electron-Donating Substituents
  • Chlorine () and ethoxy (target compound) substituents differ in electronic effects: chloro groups are electron-withdrawing, which may polarize the benzamide moiety, whereas ethoxy is electron-donating, possibly stabilizing resonance structures.
Antihepatotoxic SAR Insights ()
  • Flavones with hydroxy methyl groups at position-2" (e.g., 4g) showed superior antihepatotoxic activity compared to coumarins, highlighting the importance of substituent positioning and hydrogen-bonding capacity . The target compound lacks hydroxyl groups, which may limit similar activity unless compensated by its pyrrolidinone core.

Biologische Aktivität

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant studies surrounding this compound.

Chemical Structure and Properties

The chemical structure of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide can be represented as follows:

PropertyValue
Chemical Formula C₁₃H₁₃N₁O₅
Molecular Weight 263.25 g/mol
IUPAC Name N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
PubChem CID 2741832

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the benzodioxin moiety and subsequent modifications to introduce the oxopyrrolidine and ethoxybenzamide functionalities. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Antioxidant Activity

Several studies have investigated the antioxidant properties of compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide. Research indicates that derivatives of benzodioxins exhibit significant free radical scavenging activity, which may contribute to neuroprotective effects in neuronal models .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar compounds in mitigating calcium overload in neurons. A study demonstrated that certain benzothiazepine derivatives could effectively modulate intracellular calcium levels, thereby protecting against neurodegenerative conditions . This suggests that N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide may also exhibit similar neuroprotective properties.

Cardiovascular Effects

Compounds with structural similarities have shown vasorelaxant and bradycardic effects. For instance, studies on related 1,3-dihydro derivatives indicated that they could reduce heart rate and induce vasorelaxation . This raises the possibility that N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide might possess cardiovascular benefits.

Study 1: Neuroprotective Activity Assessment

In a controlled study assessing the neuroprotective activity of related compounds on SH-SY5Y neuroblastoma cells:

  • Compounds were tested at concentrations of 1 µM to 30 µM.
  • Significant reductions in cytotoxicity were observed at lower concentrations.
  • Compounds showed a mitigating effect on calcium influx during depolarization events .

Study 2: Antioxidant Efficacy Evaluation

A comparative analysis of antioxidant activities among various benzodioxin derivatives indicated that:

  • The compounds demonstrated varying degrees of DPPH radical scavenging activity.
  • The most potent derivatives achieved over 80% inhibition at concentrations as low as 10 µM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.